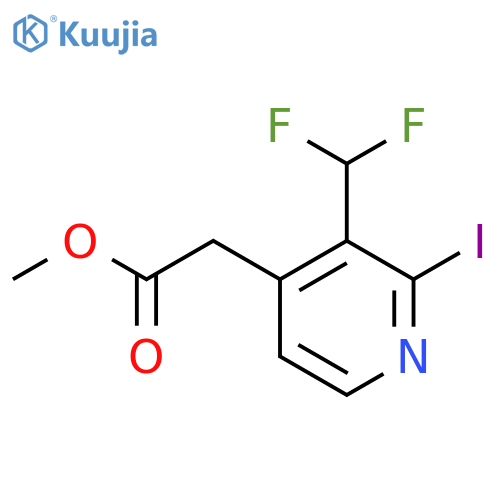

Cas no 1805281-04-2 (Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate)

Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate

-

- インチ: 1S/C9H8F2INO2/c1-15-6(14)4-5-2-3-13-9(12)7(5)8(10)11/h2-3,8H,4H2,1H3

- InChIKey: BKGLMJGXTCWNAG-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=C(C=CN=1)CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 228

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 39.2

Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029077170-250mg |

Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate |

1805281-04-2 | 97% | 250mg |

$475.20 | 2022-04-01 | |

| Alichem | A029077170-1g |

Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate |

1805281-04-2 | 97% | 1g |

$1,504.90 | 2022-04-01 | |

| Alichem | A029077170-500mg |

Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate |

1805281-04-2 | 97% | 500mg |

$847.60 | 2022-04-01 |

Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate 関連文献

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

8. Caper tea

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetateに関する追加情報

Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate: A Comprehensive Overview

Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate, also known by its CAS number 1805281-04-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis. The molecule combines a pyridine ring with difluoromethyl and iodine substituents, making it a valuable component in the development of novel materials and pharmaceuticals.

The structural integrity of Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate is primarily attributed to its pyridine core, which serves as a versatile platform for further functionalization. The presence of the difluoromethyl group introduces unique electronic properties, enhancing the compound's reactivity and stability. Additionally, the iodine substituent plays a critical role in modulating the molecule's physical and chemical characteristics, making it suitable for a wide range of applications.

Recent studies have highlighted the potential of this compound in the field of organometallic chemistry. Researchers have demonstrated that the iodine atom in the molecule can act as a leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in the synthesis of novel organometallic complexes, which exhibit enhanced catalytic activity in various industrial processes. Furthermore, the difluoromethyl group has been shown to enhance the thermal stability of these complexes, making them ideal for high-temperature applications.

In the realm of pharmaceutical chemistry, Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate has emerged as a promising lead compound for drug development. Its unique structure allows for selective binding to specific biological targets, such as enzymes and receptors. Recent research has focused on its potential as an inhibitor of certain kinases involved in cancer progression. Initial studies have shown promising results, with the compound demonstrating high potency and selectivity in vitro.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the preparation of the pyridine derivative followed by successive substitutions to introduce the difluoromethyl and iodine groups. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the yield and purity of the final product.

From an environmental perspective, the development of efficient synthetic routes for Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate is crucial to minimize waste generation and reduce ecological impact. Researchers are actively exploring green chemistry approaches, including the use of biodegradable solvents and recyclable catalysts, to make its production more sustainable.

In conclusion, Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate represents a cutting-edge compound with vast potential across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in advancing scientific innovation.

1805281-04-2 (Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate) 関連製品

- 5955-74-8(3-methylbenzoyl cyanide)

- 2228110-44-7(methyl 4-amino-4-(thiolan-2-yl)butanoate)

- 1807112-81-7(Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate)

- 1804790-74-6(2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine)

- 1072944-42-3(N-Isopropyl 4-bromo-3-methoxybenzamide)

- 1805321-19-0(2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride)

- 1893221-28-7(1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine)

- 80026-20-6(BENZENE, 1-BROMO-3-CHLORO-2-METHYL-4-NITRO-)

- 2138165-94-1(1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazol-3-amine)

- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)